molecular formula C14H15NO B2685486 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine CAS No. 230962-39-7

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B2685486
CAS No.: 230962-39-7
M. Wt: 213.28
InChI Key: BBULYSOVXVHCEB-UHFFFAOYSA-N
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Description

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 3' position and a methyl (-CH₃) group at the 2 position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to its electron-donating substituents, which modulate electronic properties and torsional barriers.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-8-12(15)6-7-14(10)11-4-3-5-13(9-11)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBULYSOVXVHCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-2-methyl[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent, such as tetrahydrofuran (THF) or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Methoxy-2-methyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research indicates that derivatives of biphenyl compounds, including 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine, exhibit significant anticonvulsant properties. Studies have shown that modifications at the N-benzyl and O-methoxy positions can enhance the compound's efficacy in reducing neuronal hyperexcitability. Notably, certain analogues displayed superior activity compared to standard treatments in animal models, indicating potential for therapeutic use in epilepsy and related disorders .

Neurotoxicity Studies
While investigating the pharmacological effects of biphenyl derivatives, it was found that structural modifications could influence neurotoxicity. For instance, certain derivatives demonstrated reduced neurotoxic effects while maintaining anticonvulsant activity. This highlights the importance of structural optimization in developing safer therapeutic agents .

Material Science

Polymer Synthesis
this compound can serve as a building block for synthesizing advanced polymers. Its biphenyl structure allows for enhanced thermal stability and mechanical properties in polymeric materials. Research has explored its incorporation into polymer matrices to improve performance in applications ranging from electronics to coatings .

Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of biphenyl derivatives can enhance charge transport and photophysical properties, leading to improved device efficiency .

Environmental Monitoring

Biosensing Applications
Recent studies have explored the use of this compound in developing biosensors for detecting environmental pollutants. Its ability to interact with specific biomolecules allows for the creation of sensitive detection systems for organophosphate pesticides and other hazardous substances. This application is crucial for monitoring environmental health and food safety .

Case Studies

Study Title Focus Area Findings
Anticonvulsant Activity of Biphenyl DerivativesMedicinal ChemistryDemonstrated enhanced efficacy in reducing neuronal hyperexcitability with modified analogues .
Polymer Blends with Biphenyl DerivativesMaterial ScienceImproved thermal stability and mechanical properties observed when incorporated into polymer matrices .
Development of Fluorescent BiosensorsEnvironmental MonitoringEffective detection of organophosphate pesticides using modified biphenyl compounds as sensing elements .

Mechanism of Action

The mechanism of action of 3’-Methoxy-2-methyl[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and amine groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Melting Point (°C) Yield (%) Torsional Barrier (V2, kcal/mol) Key Applications/Properties
3'-Methoxy-3'-methyl[1,1'-biphenyl]-4-amine 3'-OCH₃, 3'-CH₃ N/A N/A -4.27 (estimated) Intermediate, OLED materials
(E)-N-((3-Bromothiophen-2-yl)methylene)-4′-methoxy-3-methyl-[1,1′-biphenyl]-4-amine 4′-OCH₃, 3-CH₃, thiophene 183–184 39 N/A Suzuki coupling precursor
3,5-Dibromo-[1,1'-biphenyl]-4-amine 3-Br, 5-Br 119 N/A N/A Flame retardant intermediate
3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride 3'-F N/A N/A -4.29 Pharmaceuticals, electronic materials
N-isobutyl-[1,1'-biphenyl]-4-amine N-isobutyl N/A 75 N/A Catalyzed amination studies
Key Observations:

Substituent Position and Electronic Effects :

  • The methoxy group in 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine is electron-donating, reducing torsional barriers compared to electron-withdrawing groups like fluorine (-4.29 kcal/mol) or bromine. This enhances conjugation and stability in materials like OLED emitters .
  • Methyl groups (e.g., at the 2 position) slightly lower torsional barriers (-4.27 kcal/mol for 4-methyl-1,1'-biphenyl) compared to unsubstituted biphenyl (-4.25 kcal/mol) .

Synthetic Accessibility :

  • Analogs with thiophene substituents (e.g., compound 5b in ) are synthesized via Pd-catalyzed coupling but exhibit lower yields (39%) compared to alkylated amines (75% for N-isobutyl derivatives) .
  • Methoxy-substituted biphenyls often require protective groups (e.g., tert-butoxycarbonyl in ) for stability during coupling reactions .

Physicochemical Properties :

  • Brominated analogs (e.g., 3,5-dibromo derivative) exhibit higher melting points (119°C) due to increased molecular weight and halogen interactions .
  • Hydrochloride salts (e.g., 3'-fluoro derivative) improve solubility for pharmaceutical applications but introduce handling hazards (e.g., skin/eye irritation in 3'-chloro analog) .

Biological Activity

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves various chemical reactions including Suzuki coupling and other organic transformations. The compound can be synthesized through the following general steps:

  • Formation of the Biphenyl Core : Utilizing a biphenyl precursor and modifying it with methoxy and methyl groups.
  • Amine Functionalization : Introducing an amine group at the para position of the biphenyl structure.
  • Purification : Employing techniques such as column chromatography to isolate the final product.

Biological Activity Overview

Research into the biological activity of this compound indicates several pharmacological effects:

  • Antitumor Activity : Studies have shown that biphenyl derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound were observed to exhibit significant antiproliferative effects against various cancer cell lines, including B cells in mouse models and human peripheral blood cells .
  • Anti-inflammatory Effects : Some biphenyl derivatives have demonstrated immunosuppressive properties, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve modulation of signaling pathways related to apoptosis and inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Signaling Modulation : The compound may influence MAP kinase pathways, which are crucial for cell proliferation and survival. Changes in JNK and p38α expression indicate a pro-apoptotic action towards certain immune cells .
  • Inhibition of Cytokine Production : Similar compounds have been noted for their ability to inhibit TNFα production in response to lipopolysaccharide (LPS) stimulation, further supporting their anti-inflammatory potential .

Case Studies

Several studies have explored the biological activity of related biphenyl compounds:

  • Anticancer Studies : A study involving a series of biphenyl derivatives demonstrated that modifications at specific positions could enhance cytotoxicity against cancer cells. For example, derivatives with methoxy substitutions showed improved activity against A-549 lung cancer cells at concentrations around 62.5 µM .
  • Immunomodulatory Effects : Another investigation highlighted the immunosuppressive effects of similar compounds on T cell activation, suggesting that these derivatives could be beneficial in conditions characterized by excessive immune responses .

Data Table

The following table summarizes key findings from various studies on the biological activity of biphenyl derivatives related to this compound:

Compound StructureBiological ActivityIC50 (µM)Reference
This compoundAntitumor (A-549)62.5
SCM9ImmunosuppressiveN/A
SCM5Pro-apoptotic in WEHI-231N/A

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